molecular formula C18H18N2O3 B2519149 N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide CAS No. 1376380-00-5

N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide

Cat. No.: B2519149
CAS No.: 1376380-00-5
M. Wt: 310.353
InChI Key: OZHXOQAZCWRCPJ-UHFFFAOYSA-N
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Description

N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide is a chemical compound with a complex structure that includes a cyano group, a methylphenyl group, and a dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide typically involves the reaction of 2,5-dimethoxybenzoic acid with 2-methylbenzylamine in the presence of a cyano group donor. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process may involve heating the reaction mixture to a specific temperature to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano-substituted benzamides and methylphenyl derivatives. Examples are:

Uniqueness

N-[cyano(2-methylphenyl)methyl]-2,5-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and dimethoxy groups allows for versatile applications in various fields of research.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-6-4-5-7-14(12)16(11-19)20-18(21)15-10-13(22-2)8-9-17(15)23-3/h4-10,16H,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHXOQAZCWRCPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#N)NC(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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